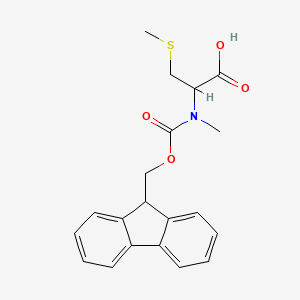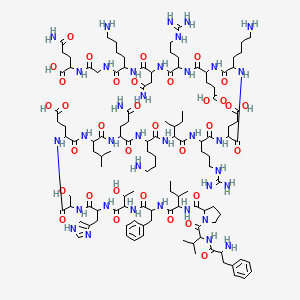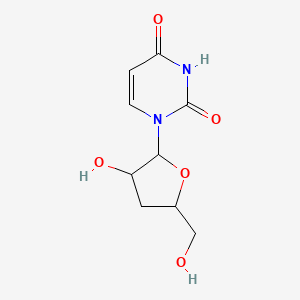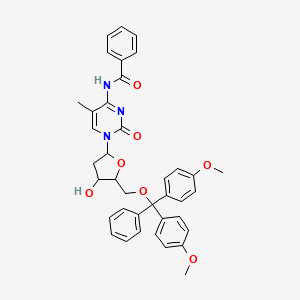
(Ra,S)-Ph-Bn-SIPHOX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ra,S)-Ph-Bn-SIPHOX is a chiral ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions. The compound is characterized by its unique structure, which includes a phosphine oxide group and a chiral oxazoline ring. This combination makes it highly effective in promoting stereoselective transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ra,S)-Ph-Bn-SIPHOX typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is synthesized from an amino alcohol and a carboxylic acid derivative under dehydrating conditions.
Introduction of the Phosphine Oxide Group: The phosphine oxide group is introduced via a reaction between a phosphine and an oxidizing agent, such as hydrogen peroxide or a peracid.
Chiral Resolution: The resulting compound is subjected to chiral resolution techniques, such as crystallization or chromatography, to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Ra,S)-Ph-Bn-SIPHOX undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to phosphine oxide.
Reduction: The oxazoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, such as lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include chiral phosphine oxides, reduced oxazoline derivatives, and substituted phosphine compounds.
Scientific Research Applications
Chemistry
(Ra,S)-Ph-Bn-SIPHOX is widely used in asymmetric catalysis, particularly in the synthesis of chiral molecules. It is employed in reactions such as hydrogenation, hydroformylation, and cross-coupling, where high enantioselectivity is crucial.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for probing stereoselective processes in biological systems.
Medicine
The compound has potential applications in drug development, particularly in the synthesis of chiral pharmaceuticals. Its ability to induce high enantioselectivity can lead to the production of more effective and safer drugs.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role in asymmetric synthesis makes it a key component in the manufacture of various high-value products.
Mechanism of Action
(Ra,S)-Ph-Bn-SIPHOX exerts its effects through its chiral ligand properties. It coordinates with metal catalysts to form chiral complexes that promote stereoselective transformations. The oxazoline ring and phosphine oxide group play crucial roles in stabilizing the transition state and enhancing enantioselectivity. The molecular targets include various metal centers, such as palladium, rhodium, and iridium, which are commonly used in catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-BINAP: Another chiral ligand used in asymmetric synthesis.
®-Ph-Bn-SIPHOX: The enantiomer of (Ra,S)-Ph-Bn-SIPHOX.
(S)-Ph-Bn-SIPHOX: A similar compound with a different chiral configuration.
Uniqueness
This compound is unique due to its specific chiral configuration and the combination of the oxazoline ring and phosphine oxide group. This structure provides high enantioselectivity and stability in various catalytic reactions, making it a valuable tool in asymmetric synthesis.
Properties
Molecular Formula |
C39H34NOP |
|---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
[(3R)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-diphenylphosphane |
InChI |
InChI=1S/C39H34NOP/c1-4-12-28(13-5-1)26-31-27-41-38(40-31)34-20-10-14-29-22-24-39(36(29)34)25-23-30-15-11-21-35(37(30)39)42(32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-21,31H,22-27H2/t31-,39+/m0/s1 |
InChI Key |
WDIPXXMCRPGMIB-RUCSKDCOSA-N |
Isomeric SMILES |
C1C[C@@]2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](CO7)CC8=CC=CC=C8 |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![34,37-Bis(chloromethyl)-59,60-dihydroxy-17,20,23,26,32,39,45,48,51,54-decaoxa-3,10,29,42-tetrazapentacyclo[53.3.1.112,16.04,9.033,38]hexaconta-1(59),2,10,12(60),13,15,33,35,37,55,57-undecaene-30,41-dione;nickel](/img/structure/B13389307.png)
![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate](/img/structure/B13389313.png)
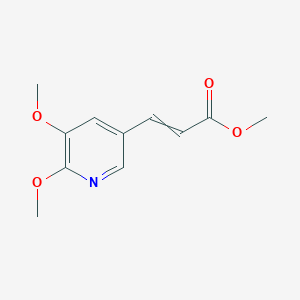
![4-Fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B13389325.png)
![N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride](/img/structure/B13389326.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13389337.png)
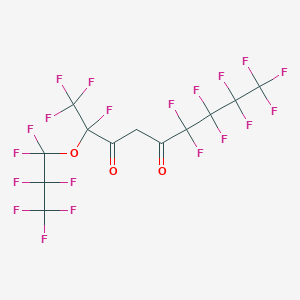
![7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)chromen-2-one](/img/structure/B13389341.png)
![6-Ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13389352.png)
